molecular formula C12H18O3 B14613993 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- CAS No. 57293-99-9

2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)-

Cat. No.: B14613993
CAS No.: 57293-99-9
M. Wt: 210.27 g/mol
InChI Key: ZEHQJLUMPNSNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydroxybutylidene group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of a carboxylic acid with phosphorous acid and phosphorous trichloride in the presence of silica gel as a solid support. This mixture is then irradiated in a microwave unit at 80°C for 3 minutes, followed by hydrolysis with water and further irradiation at 100°C for 3 minutes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bone-related diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-hydroxybutylidene-1,1-bisphosphonic acid: Known for its use in treating bone diseases.

    Alendronic acid: Another bisphosphonate used in osteoporosis treatment.

Uniqueness

2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and hydroxybutylidene group make it particularly interesting for various synthetic and therapeutic applications .

Properties

CAS No.

57293-99-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(1-hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h13H,4-7H2,1-3H3

InChI Key

ZEHQJLUMPNSNCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C1C(=O)CC(CC1=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.